molecular formula C22H25NO6 B074258 Leucoxylonine CAS No. 1358-96-9

Leucoxylonine

Cat. No. B074258
CAS RN: 1358-96-9
M. Wt: 399.4 g/mol
InChI Key: SFHWHWVEDBDXLV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucoxylonine is a natural product that has been discovered in the roots of Leucoxylon campestre. It is a member of the oxindole alkaloid family and has been found to have a range of biological activities. In recent years, there has been a growing interest in leucoxylonine due to its potential as a new drug candidate.

Scientific Research Applications

  • Regulation of Protein Metabolism and Glucose Kinetics : Leucoxylonine, particularly in the form of leucine, is a significant regulator of protein metabolism. A study by Nair et al. (1992) found that leucine infusion in humans influences amino acid metabolism and spares glucose and lysine catabolism. It also decreases plasma concentrations of essential amino acids without significantly altering plasma concentrations of glucose, insulin, or other hormones (Nair, Matthews, Welle, & Braiman, 1992).

  • Impact on Dairy Cows : Research by Sadri et al. (2017) showed that leucine infusion in dairy cows significantly alters plasma amino acid concentrations and affects multiple intermediary metabolic pathways, including amino acid and energy metabolism, though it does not elicit an apparent insulin response (Sadri et al., 2017).

  • Use in Diagnostic Assays : A 2014 study by Kim et al. utilized leucine in a cell-based assay for simultaneous quantification of multiple amino acids, demonstrating its utility in the diagnosis of metabolic diseases (Kim et al., 2014).

  • Applications in Biotransformation : Chen et al. (2021) explored the use of leucine dehydrogenase in the biotransformation process for L-2-aminobutyric acid production, highlighting its potential in industrial production of drug precursors (Chen et al., 2021).

  • Enhancing Pulmonary Drug Delivery : A study by Seville et al. (2007) found that leucine can enhance the dispersibility and aerosolization properties of spray-dried powders, suggesting its application in pulmonary drug delivery (Seville, Learoyd, Li, Williamson, & Birchall, 2007).

properties

CAS RN

1358-96-9

Product Name

Leucoxylonine

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(12S)-7,15,16,17-tetramethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene

InChI

InChI=1S/C22H25NO6/c1-23-7-6-11-16-14(23)8-13-12(9-15(24-2)20(27-5)19(13)26-4)17(16)21-22(18(11)25-3)29-10-28-21/h9,14H,6-8,10H2,1-5H3/t14-/m0/s1

InChI Key

SFHWHWVEDBDXLV-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC

SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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